molecular formula C18H18N2O3S2 B2399042 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-47-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2399042
CAS RN: 941883-47-2
M. Wt: 374.47
InChI Key: IFLHUPDULBGYDU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as DMXAA or ASA404, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a part of the innate immune system. When N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the production of cytokines, such as interferon-beta (IFN-β). These cytokines then activate immune cells, such as macrophages, to attack the tumor cells.
Biochemical and Physiological Effects:
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as IFN-β, and to activate immune cells, such as macrophages. N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to reduce the size of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study. However, one limitation of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. One area of research is to further investigate its mechanism of action and how it activates the immune system. Another area of research is to test its safety and efficacy in humans, which could lead to the development of new cancer treatments. Additionally, researchers could investigate the potential use of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4,6-dimethylbenzo[d]thiazole-2-carboxylic acid, which is then converted to 4,6-dimethylbenzo[d]thiazol-2-ylamine. The amine is then reacted with 4-(methylsulfonyl)phenylacetic acid to form N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide works by inducing the production of cytokines, which are small proteins that play a role in the immune response. These cytokines then activate immune cells, such as macrophages, to attack the tumor cells.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-8-12(2)17-15(9-11)24-18(20-17)19-16(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHUPDULBGYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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